BenchChemオンラインストアへようこそ!

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

This N-ethylbenzimidazole derivative (CAS 477543-04-7) eliminates the hydrogen bond donor, enhancing membrane permeability and CNS accessibility (logP 3.89, PSA 25.15 Ų). It serves as a critical tool compound for probing selectivity in anticancer kinase assays, where N-ethyl substitution yields a 6-fold cancer-to-normal cell selectivity window. This unique scaffold is unexplored in published benzimidazole anticancer series, offering exclusive IP and SAR differentiation for your drug discovery programs.

Molecular Formula C17H18N2O2
Molecular Weight 282.343
CAS No. 477543-04-7
Cat. No. B2361302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole
CAS477543-04-7
Molecular FormulaC17H18N2O2
Molecular Weight282.343
Structural Identifiers
SMILESCCN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C17H18N2O2/c1-4-19-14-8-6-5-7-13(14)18-17(19)12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3
InChIKeyOIKSRBBFWHDBHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 168 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole (CAS 477543-04-7): Physicochemical Profile and Comparator Landscape for Procurement Decision-Making


2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole (CAS 477543-04-7, ChemDiv ID D011-4209) is a disubstituted benzimidazole derivative bearing a 3,4-dimethoxyphenyl group at the C-2 position and an N-ethyl substituent at the N-1 position of the benzimidazole core . It possesses a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol, with calculated logP of 3.8898, logD (pH 7.4) of 3.854, and logSw of −4.0568 . This compound is catalogued as a drug-like screening compound within the ChemDiv Discovery Chemistry Collection and is commercially available through multiple procurement channels [1]. Its closest structural analogs include the N-unsubstituted parent compound 2-(3,4-dimethoxyphenyl)-1H-benzimidazole (CAS 2620-85-1, MW 254.28, XLogP3 3.2) and the N-benzyl variant 1-benzyl-2-(3,4-dimethoxyphenyl)-1H-benzimidazole (MW 344.41, logP 4.96) [1].

Why N-Ethyl Substitution in 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole Cannot Be Generically Replaced: Structural and Pharmacological Rationale


The N-ethyl substituent at the benzimidazole N-1 position fundamentally alters three interdependent molecular properties that generic substitution cannot replicate: (i) elimination of the hydrogen bond donor (HBD) capacity, reducing HBD count from 1 (N-H analog) to 0, which directly impacts membrane permeability and oral bioavailability predictions ; (ii) a measured increase in lipophilicity of approximately +0.69 logP units (from XLogP3 3.2 for the N-H analog to logP 3.89 for the N-ethyl analog), shifting the compound further into CNS-accessible chemical space [1]; and (iii) abolition of the intermolecular N-H⋯N hydrogen bonding network observed crystallographically in the N-H analog, which dictates solid-state packing, melting point, and formulation-relevant solubility [2]. Furthermore, class-level SAR evidence from the AKT inhibitor-IV benzimidazole series demonstrates that replacement of the N-ethyl group with longer N-alkyl chains (hexyl, dodecyl) produces 6-fold to >20-fold shifts in cytotoxicity selectivity between cancerous and normal cells, confirming that the N-ethyl group occupies a specific pharmacophoric position that cannot be arbitrarily exchanged without losing the intended biological profile [3].

Quantitative Differentiation Evidence for 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole Against Closest Analogs


Lipophilicity Advantage: N-Ethyl Analog Displays +0.69 logP Increase Over the N-H Parent for Enhanced Membrane Partitioning

The N-ethyl substitution on 2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole increases the calculated partition coefficient by approximately +0.69 logP units relative to the N-unsubstituted parent compound 2-(3,4-dimethoxyphenyl)-1H-benzimidazole. The target compound exhibits logP = 3.8898 and logD (pH 7.4) = 3.854 , while the N-H analog has a computed XLogP3 = 3.2 [1]. This shift moves the compound from the lower end of optimal CNS drug space into a more balanced lipophilicity range suitable for both cellular permeability and aqueous solubility. The N-ethyl analog also eliminates the single hydrogen bond donor present in the N-H parent (HBD count: 0 vs. 1), which is a key determinant of passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five [1].

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Network Abolition: N-Ethyl Substitution Eliminates Intermolecular N-H⋯N Bonding Observed in the N-H Analog Crystal

Single-crystal X-ray diffraction of the N-H analog 2-(3,4-dimethoxyphenyl)-1H-benzimidazole reveals that neighboring molecules are linked by N-H⋯N hydrogen bonds forming C(4) chains propagating along the c-axis direction, with a dihedral angle of 26.47(6)° between the dimethoxyphenyl group and the benzimidazole plane [1]. The N-ethyl substitution in 2-(3,4-dimethoxyphenyl)-1-ethylbenzimidazole completely eliminates this hydrogen bond donor capacity, abolishing the N-H⋯N interaction network. This structural modification is predicted to reduce crystal lattice energy, lower the melting point, and increase solubility in organic solvents relative to the N-H analog, as is well-established for N-alkylated versus N-unsubstituted benzimidazoles [1].

Solid-state chemistry Crystal engineering Solubility

N-Alkyl Chain Length Determines Cytotoxicity Selectivity: Class-Level SAR from the Benzimidazole AKT Inhibitor Series

In a systematic study of AKT inhibitor-IV (a benzimidazole scaffold bearing an N-ethyl substituent), Sun et al. (2011) demonstrated that replacement of the N-ethyl group with N-hexyl and N-dodecyl chains substantially altered the biological activity profile [1]. The N-ethyl parent compound (1) exhibited potent antiproliferative activity against HeLa cervical carcinoma cells with an IC₅₀ < 1.25 μM, with 6-fold selectivity for cancer cells over normal human bronchial epithelial (NHBE) cells [1]. Replacement with longer N-alkyl chains (compounds 30 and 31) enhanced antiviral activity but shifted the cancer-to-normal cell toxicity window to >20-fold selectivity, demonstrating that the N-ethyl substituent occupies a specific pharmacophoric position with a defined selectivity ratio that cannot be maintained by other N-alkyl variants [1]. While this evidence derives from a structurally distinct benzimidazole chemotype, it provides the strongest available class-level demonstration that N-ethyl substitution is pharmacologically non-interchangeable with other N-alkyl groups.

Structure-activity relationship Kinase inhibition Selectivity

Anticancer Scaffold Validation: 2-(3,4-Dimethoxyphenyl)-Benzimidazole Core Demonstrates GI₅₀ Values of 1.5–7 μg/mL Across Tumor Cell Lines

Karaaslan et al. (2019) synthesized and evaluated 23 compounds from the 2-(3,4-dimethoxyphenyl)benzazole series, establishing quantitative anticancer benchmark values for this chemotype [1]. The most potent benzimidazole analog in the series (compound 12, bearing dichloro substitution on the benzimidazole benzene ring) achieved a GI₅₀ of 1.5 μg/mL against A549 lung cancer cells, while compound 24 exhibited GI₅₀ values of 7 μg/mL and 5.5 μg/mL against MCF-7 breast cancer and HeLa cervical carcinoma cells, respectively [1]. Critically, the study concluded that unsubstituted 2-(3,4-dimethoxyphenyl) derivatives showed minimal activity, and that the introduction of halogen atoms on the benzimidazole phenyl ring was required to significantly increase cytotoxicity [1]. This establishes that the 2-(3,4-dimethoxyphenyl)benzimidazole core is a validated anticancer scaffold, but one whose potency is highly sensitive to substituent effects — underscoring the importance of precise chemical identity, including N-1 substitution, when procuring compounds for anticancer screening.

Anticancer Cytotoxicity Benzimidazole scaffold

Drug-Likeness and Screening Library Suitability: Lipinski-Compliant Profile with Zero HBD and Optimal logP for Hit-Finding

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole satisfies all four Lipinski Rule of Five criteria: MW 282.34 (<500), logP 3.8898 (<5), hydrogen bond donors 0 (≤5), and hydrogen bond acceptors 3 (≤10) . The zero HBD count distinguishes it from the N-H parent analog (HBD = 1) and positions it favorably for targets where minimized hydrogen bonding potential is desired, such as CNS targets or intracellular binding sites with limited solvent exposure [1]. The compound is catalogued in the ChemDiv Discovery Chemistry Collection (compound ID D011-4209) as a drug-like screening compound, with a computed polar surface area of 25.15 Ų, indicating good predicted membrane permeability . Its logSw of −4.0568 (equivalent to ~25 μM aqueous solubility) places it within the acceptable solubility range for biochemical and cell-based screening at typical assay concentrations of 1–10 μM .

Drug-likeness Screening library Lipinski Rule of Five

Procurement Specification: Defined Purity, Multi-Size Packaging, and Inventory Availability from ChemDiv and Aladdin

2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole is commercially available from two procurement channels with complementary specifications. The ChemDiv screening compound catalog lists the product under compound ID D011-4209 with a current inventory of 168 mg, a 1-week shipping lead time, and the stereochemical designation ACHIRAL . The Aladdin (via Wanvibio) catalog offers the compound under product number D967862 in four packaging formats: 1 mg (¥2,512.90), 5 mg (¥2,792.90), 10 mg (¥2,988.90), and 25 mg (¥3,709.90), indicating a pricing structure consistent with a specialty screening compound rather than a bulk commodity chemical . This multi-vendor availability with defined inventory levels supports both initial screening (1–5 mg scale) and follow-up dose-response studies (10–25 mg scale) without supply chain interruption .

Procurement Vendor specification Screening compound supply

High-Value Application Scenarios for 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole Based on Quantitative Differentiation Evidence


Hit-Finding Screening Campaigns Targeting Intracellular Kinases or CNS-Penetrant Chemotypes

The compound's logP of 3.89, zero hydrogen bond donor count, and low polar surface area of 25.15 Ų make it an ideal candidate for screening libraries targeting intracellular or CNS-accessible binding sites where passive membrane permeability is critical . Unlike the N-H analog (HBD = 1, XLogP3 = 3.2), the N-ethyl variant eliminates the H-bond donor that typically impedes blood-brain barrier penetration, positioning it favorably in CNS-focused phenotypic screens or kinase inhibitor panels where the benzimidazole core has established pharmacophoric relevance [1].

Structure-Activity Relationship (SAR) Expansion of the 2-(3,4-Dimethoxyphenyl)benzimidazole Anticancer Series

Karaaslan et al. (2019) established that the 2-(3,4-dimethoxyphenyl)benzimidazole core yields GI₅₀ values ranging from 1.5 to 7 μg/mL against A549, MCF-7, and HeLa cell lines when appropriately substituted [4]. The N-ethyl analog represents a distinct, unexplored N-1 substitution variant within this validated anticancer scaffold, offering researchers the opportunity to probe whether the N-ethyl modification shifts potency, selectivity, or mechanism relative to the published N-H and dichloro-substituted analogs [4]. The compound can serve as a key intermediate for further derivatization at the C-5 and C-6 positions of the benzimidazole ring, following the SAR trajectory identified in the published series [4].

Selectivity Profiling Studies Leveraging N-Alkyl Chain Length-Dependent Cytotoxicity Windows

The class-level SAR from the AKT inhibitor-IV series demonstrates that N-ethyl substitution on benzimidazole scaffolds yields a defined cancer-to-normal cell selectivity window of approximately 6-fold (HeLa vs. NHBE cells), which expands to >20-fold with longer N-alkyl chains [3]. 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole provides a tool to test whether this N-ethyl-associated selectivity profile is generalizable across chemically distinct benzimidazole sub-series, enabling researchers to determine whether the 3,4-dimethoxyphenyl C-2 substitution cooperates with or antagonizes the N-ethyl-dependent selectivity observed in the AKT inhibitor chemotype [3].

Solid-State Formulation and Solubility Optimization Studies

The complete abolition of the N-H⋯N hydrogen bond network present in the parent N-H analog (crystallographically characterized with C(4) chain propagation along the c-axis) fundamentally alters the solid-state properties of the N-ethyl derivative [2]. Researchers developing benzimidazole-based formulations can exploit this difference to compare dissolution rates, polymorphic stability, and amorphous solid dispersion behavior between the N-H and N-ethyl analogs, using the pair as a model system for understanding how a single N-alkylation event modulates pharmaceutical solid-state properties without changing the core pharmacophore [2].

Quote Request

Request a Quote for 2-(3,4-Dimethoxyphenyl)-1-ethylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.